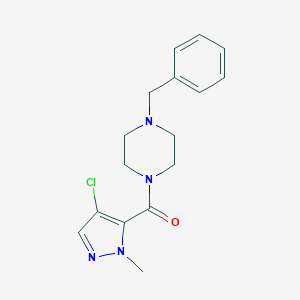
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It also exhibits binding affinity for certain receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone are dependent on its mechanism of action. It has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to enhanced mood and cognitive function. It also exhibits potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone in lab experiments include its potent inhibitory activity against specific enzymes and receptors, making it a valuable tool for drug discovery and development. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For the study of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone include the development of novel drug candidates based on its structure and mechanism of action. It also has potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine its safety and efficacy in animal and human trials. Additionally, the development of new synthesis methods and purification techniques can improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of (4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with 4-benzylpiperazine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
(4-benzylpiperazin-1-yl)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone |
|---|---|
Fórmula molecular |
C16H19ClN4O |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H19ClN4O/c1-19-15(14(17)11-18-19)16(22)21-9-7-20(8-10-21)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 |
Clave InChI |
ZKZXOGDIPKGZOV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B214154.png)

![4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214156.png)
![2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214157.png)
![2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214159.png)
![11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B214160.png)
![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B214161.png)
![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B214169.png)
![Methyl 4-(aminocarbonyl)-5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214170.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B214174.png)

